

LC-MS/MS method for Ozagrel metabolite identification

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Compound of Interest

Compound Name: Ozagrel

Cat. No.: B000471

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An LC-MS/MS method provides a robust, sensitive, and specific platform for the identification and quantification of **Ozagrel** and its metabolites, crucial for pharmacokinetic studies and drug safety assessments. This document outlines a detailed protocol for this purpose, targeting researchers, scientists, and professionals in drug development.

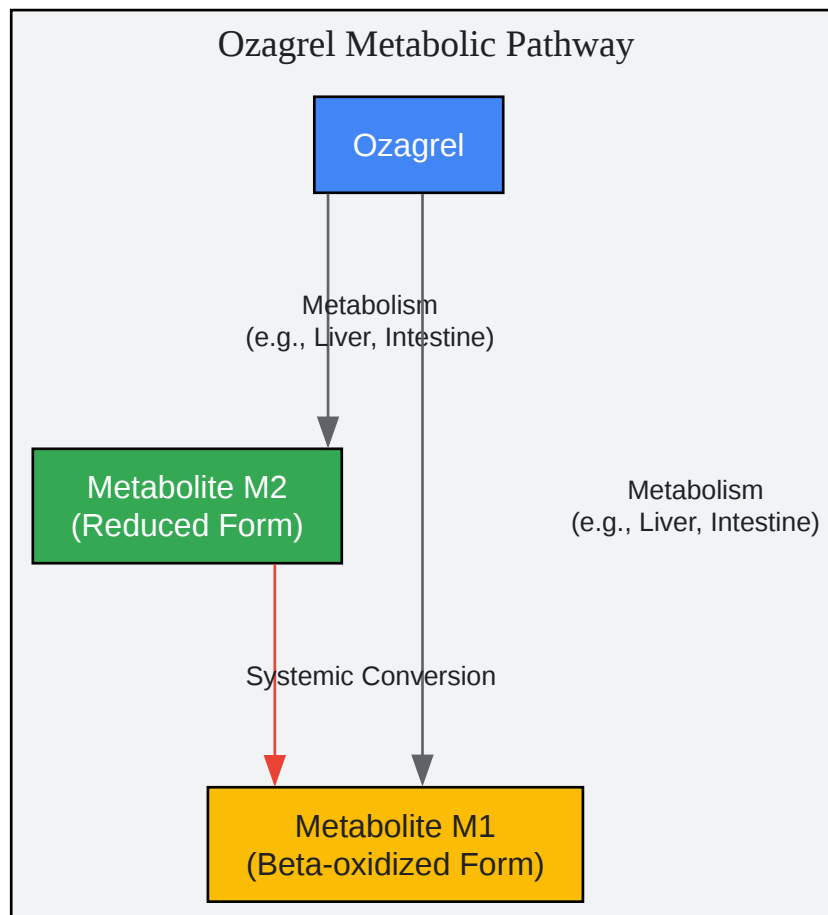
Introduction

Ozagrel is an antiplatelet agent that functions as a selective inhibitor of thromboxane A₂ (TXA₂) synthase.[1][2] By blocking the synthesis of TXA₂, a potent mediator of platelet aggregation and vasoconstriction, **Ozagrel** exerts its therapeutic effects.[2][3] The study of its metabolic fate is critical in drug development to understand its efficacy, clearance, and potential for drug-drug interactions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for detecting and quantifying drug metabolites in complex biological matrices.[1][4]

Mechanism of Action and Metabolic Pathway

Ozagrel selectively inhibits the thromboxane A₂ synthase enzyme, which converts prostaglandin H₂ (PGH₂) into TXA₂. [2] This inhibition leads to a decrease in pro-thrombotic TXA₂ levels. Concurrently, the accumulated PGH₂ substrate can be shunted towards the production of prostacyclin (PGI₂), a vasodilator and inhibitor of platelet aggregation, further contributing to **Ozagrel**'s therapeutic effect.[3]

In rats, the metabolic pathway of **Ozagrel** involves its conversion to two primary metabolites, designated M1 and M2.[5] M1 is identified as the beta-oxidized form and M2 as the reduced form of the parent drug.[6] Interestingly, studies have shown that M2 can be further converted to M1 in systemic circulation.[5] The primary site for these metabolic transformations is believed to be the liver, although some metabolism occurs in the intestinal mucosa.[5]



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A simplified diagram of **Ozagrel**'s primary metabolic pathway.

Experimental Protocols

This section details the methodology for the analysis of **Ozagrel** and its metabolites using LC-MS/MS.

Materials and Reagents

- **Ozagrel** Reference Standard ($\geq 99.5\%$ purity)
- **Ozagrel** Metabolite (M1, M2) Reference Standards (if available)
- Acetonitrile (LC-MS grade)[1]
- Methanol (LC-MS grade)[1]
- Formic Acid (LC-MS grade)
- Ammonium Acetate (LC-MS grade)
- Ultrapure Water
- Biological Matrix (e.g., plasma, urine)

Sample and Standard Preparation

- **Standard Stock Solution (1 mg/mL):** Accurately weigh and dissolve an appropriate amount of **Ozagrel** and its metabolite reference standards in methanol to create individual stock solutions.[1]
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.[1] These solutions are used to build a calibration curve, with concentrations typically ranging from 0.1 ng/mL to 1000 ng/mL.[1]
- **Biological Sample Preparation (Plasma):**
 - **Protein Precipitation:** To 100 μL of plasma sample, add 300 μL of cold acetonitrile containing an internal standard. Vortex vigorously for 1 minute to precipitate proteins.
 - **Centrifugation:** Centrifuge the mixture at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
 - **Supernatant Collection:** Carefully transfer the supernatant to a new tube.

- Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[7] Reconstitute the residue in 100 µL of the initial mobile phase.[4][7]
- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection to remove any particulates.[8]

LC-MS/MS Method

A reversed-phase LC method coupled with a triple quadrupole mass spectrometer is recommended for this analysis.

Liquid Chromatography (LC) Parameters

The following parameters provide a starting point and should be optimized for the specific instrumentation used.[8]

Parameter	Recommended Condition
LC System	UPLC/HPLC System[9]
Column	Acquity UPLC BEH C18 (50x2.1 mm, 1.7 µm)[9]
Mobile Phase A	0.1% Formic Acid in Water[9]
Mobile Phase B	Acetonitrile[9]
Flow Rate	0.4 mL/min[9]
Injection Volume	2 µL[9]
Column Temperature	40 °C
Run Time	~5 minutes

Table 1: Suggested Liquid Chromatography Conditions.

A gradient elution is recommended to ensure adequate separation of **Ozagrel** from its more polar metabolites.[9][10]

Time (min)	% Mobile Phase B
0.0	5
0.5	5
2.5	95
3.5	95
3.6	5
5.0	5

Table 2: Illustrative Gradient Elution Profile.

Mass Spectrometry (MS) Parameters

Analysis should be performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.[\[1\]](#)

Parameter	Recommended Setting
Mass Spectrometer	Triple Quadrupole Mass Spectrometer [1]
Ionization Mode	Electrospray Ionization (ESI), Positive [1] [8]
Scan Mode	Multiple Reaction Monitoring (MRM) [1]
Capillary Voltage	3.5 kV [1]
Source Temperature	150 °C [1]
Desolvation Temp.	400 °C [1]
Desolvation Gas Flow	800 L/hr [1]
Collision Gas	Argon [1]

Table 3: General Mass Spectrometry Conditions.

MRM transitions must be optimized for **Ozagrel** and each metabolite by infusing the individual standard solutions. The precursor ion ($[M+H]^+$) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3).

Compound	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z
Ozagrel	To be determined	To be determined
Metabolite M1	To be determined	To be determined
Metabolite M2	To be determined	To be determined
Internal Standard	Analyte-specific	Analyte-specific

Table 4: MRM Transitions for Quantification (Requires Experimental Optimization).

Data Presentation and Quantitative Performance

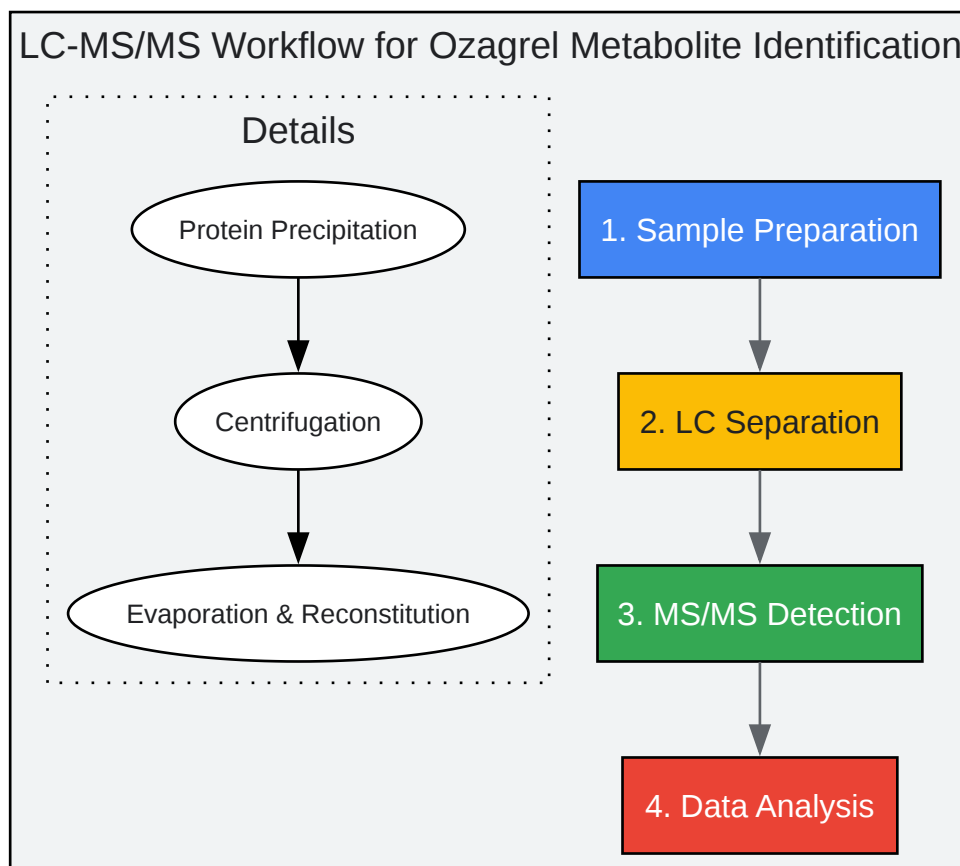
The method should be validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and recovery.^[11] The data below is illustrative and based on the analysis of a related **Ozagrel** impurity.^[1]

Parameter	Illustrative Value
Analyte	Ozagrel & Metabolites
Limit of Detection (LOD)	~0.05 ng/mL
Limit of Quantification (LOQ)	~0.15 ng/mL
Linearity (r^2)	> 0.999
Recovery (%)	95 - 105%
Precision (%RSD)	< 5%

Table 5: Representative Quantitative Performance Data.

Overall Experimental Workflow

The complete analytical process from sample receipt to final data interpretation follows a structured workflow.



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A high-level overview of the analytical workflow.

Conclusion

The described LC-MS/MS application and protocol provide a comprehensive framework for the reliable identification and quantification of **Ozagrel** and its key metabolites (M1 and M2). The use of reversed-phase chromatography with a triple quadrupole mass spectrometer in MRM mode ensures high sensitivity, specificity, and throughput. This methodology is well-suited for pharmacokinetic and drug metabolism studies, supporting the advancement of drug development programs. Proper method validation is essential to ensure data accuracy and compliance with regulatory standards.

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